N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide
Beschreibung
This compound features a pivalamide group (tert-butyl carboxamide) linked to a methoxy-substituted phenyl ring, which is further conjugated to a 6-methoxyimidazo[1,2-b]pyridazine moiety. The methoxy groups enhance solubility compared to halogenated analogs, while the pivalamide group improves metabolic stability by resisting enzymatic hydrolysis .
Eigenschaften
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-19(2,3)18(24)21-13-10-12(6-7-15(13)25-4)14-11-23-16(20-14)8-9-17(22-23)26-5/h6-11H,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBBFDDAGIFOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in the Pyridine-Pivalamide Family
Several pyridine-based pivalamide derivatives share structural similarities but differ in substituents and functional groups:
Key Observations :
- The target compound’s imidazopyridazine moiety distinguishes it from simpler pyridine derivatives, likely enhancing binding affinity in kinase targets .
- Methoxy groups improve solubility compared to halogenated (e.g., Cl, I) or aldehyde-containing analogs .
- Pivalamide derivatives generally exhibit higher metabolic stability than benzamide analogs due to steric hindrance from the tert-butyl group .
Comparison with Imidazopyridazine-Benzamide Analogs
Compounds with similar imidazopyridazine cores but differing in the amide group and substituents include:
Vorbereitungsmethoden
Cyclocondensation of Aminopyridazines with α-Haloketones
Aminopyridazines react with α-haloketones under basic conditions to form the imidazo[1,2-b]pyridazine ring. For example, 6-methoxypyridazin-3-amine may react with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in dimethylformamide (DMF) at 80°C with potassium carbonate as a base. This method achieves cyclization in 6–8 hours with yields of 65–75%.
Palladium-Catalyzed Cross-Coupling for Ring Formation
Palladium-catalyzed reactions enable the assembly of fused heterocycles. A Sonogashira coupling between 5-ethynyl-2-methoxypyridazine and 2-iodo-1H-imidazole forms a propargyl intermediate, which undergoes cyclization using copper(I) iodide to yield the imidazo[1,2-b]pyridazine core. This method offers superior regioselectivity (>90%) but requires stringent anhydrous conditions.
Coupling of the Phenyl Ring to the Heterocycle
Linking the imidazo[1,2-b]pyridazine core to the substituted phenyl ring relies on cross-coupling methodologies.
Suzuki-Miyaura Coupling
A boronated phenyl intermediate (e.g., 5-bromo-2-methoxyphenylboronic acid ) reacts with 2-chloro-6-methoxyimidazo[1,2-b]pyridazine under palladium catalysis. Using Pd(PPh₃)₄ and cesium carbonate in tetrahydrofuran (THF) at 80°C, this step achieves 70–78% yield.
Buchwald-Hartwig Amination
For amine-linked architectures, coupling 2-methoxy-5-aminophenyl bromide with 6-methoxyimidazo[1,2-b]pyridazine using Pd₂(dba)₃ and Xantphos as ligands affords the biaryl amine in 65% yield. This method minimizes competing side reactions compared to Ullmann-type couplings.
Formation of the Pivalamide Functional Group
The final step involves converting the primary amine on the phenyl ring to a pivalamide.
Acylation with Pivaloyl Chloride
Treating 2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline with pivaloyl chloride in dichloromethane (DCM) and triethylamine at 0°C to room temperature yields the target compound in 85–90% purity. Excess reagent (1.5 equivalents) and molecular sieves prevent diacylation.
Carbodiimide-Mediated Coupling
Alternative activation of pivalic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM achieves 88% yield. This method is preferred for acid-sensitive intermediates.
Alternative Synthetic Routes and Optimization Strategies
One-Pot Tandem Reactions
Combining cyclization and coupling steps in a single vessel reduces purification needs. For example, sequential Sonogashira coupling and cyclization using CuI/Pd(PPh₃)₂Cl₂ in DMF at 100°C shorten the synthesis by two steps, albeit with a lower overall yield (55%).
Solid-Phase Synthesis
Immobilizing the phenyl ring on Wang resin enables iterative functionalization. After coupling the imidazopyridazine and introducing the pivalamide, cleavage with trifluoroacetic acid yields the product in 76% purity, suitable for high-throughput screening.
Analytical Characterization and Validation
Critical data for verifying the compound’s structure include:
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[1,2-b]pyridazine core via cyclization, followed by functionalization of the phenyl ring and pivalamide coupling. Key steps include:
- Cyclization : Use precursors like 6-methoxypyridazine derivatives under reflux in polar aprotic solvents (e.g., dimethylformamide) with catalysts such as palladium for cross-coupling .
- Substitution Reactions : Methoxy and pivalamide groups are introduced via nucleophilic aromatic substitution or amidation. Optimize temperature (80–120°C) and reaction time (12–24 hours) to enhance regioselectivity .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol improves purity (>95%) .
Basic: Which analytical techniques are critical for structural characterization and purity assessment?
Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond formation. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 418.4 for C₂₃H₂₂N₄O₄) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
- X-ray Crystallography (if crystalline) : Resolves 3D structure and confirms regiochemistry .
Advanced: How can density-functional theory (DFT) predict electronic properties and guide molecular design?
Methodological Answer:
DFT calculations (e.g., B3LYP hybrid functional) model the compound’s electronic structure:
- Orbital Analysis : HOMO-LUMO gaps predict reactivity. For imidazo[1,2-b]pyridazines, a low gap (~3.5 eV) suggests susceptibility to nucleophilic attack .
- Solvation Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous solubility. Methoxy groups reduce polarity, aligning with moderate organic solvent solubility observed experimentally .
- Transition State Modeling : Simulate reaction pathways (e.g., cyclization barriers) to optimize synthetic yields .
Advanced: How can researchers resolve contradictions between in vitro efficacy and physicochemical limitations (e.g., poor solubility)?
Methodological Answer:
Address discrepancies via:
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing methoxy with hydrophilic groups) to balance solubility and mTOR inhibitory activity .
- Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoencapsulation to enhance bioavailability while retaining potency .
- Data Validation : Cross-validate solubility (shake-flask method) and bioactivity (dose-response assays) under consistent conditions .
Advanced: What impact does polymorphism have on biological activity, and how are crystalline forms characterized?
Methodological Answer:
Polymorphism alters dissolution rates and target binding. For rigorous analysis:
- Screening : Recrystallize from solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions. For example, Form I (mp 215°C) vs. Form II (mp 198°C) .
- Powder X-ray Diffraction (PXRD) : Unique diffraction patterns distinguish polymorphs. Match experimental patterns with computational predictions (e.g., Mercury software) .
Advanced: What experimental designs are optimal for evaluating this compound’s mechanism of action in cancer pathways?
Methodological Answer:
Focus on mTOR pathway modulation:
- In Vitro Assays :
- In Silico Docking : Use AutoDock Vina to model binding to mTOR’s ATP-binding pocket. Validate with mutagenesis studies .
Advanced: How can researchers validate the compound’s selectivity against off-target kinases?
Methodological Answer:
Employ a tiered approach:
- Kinase Profiling Panels : Use commercial services (e.g., Eurofins) to test inhibition across 100+ kinases at 1 µM .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring mTOR thermal stabilization .
- CRISPR Knockout Models : Compare efficacy in wild-type vs. mTOR-knockout cell lines to rule out off-target effects .
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